An In-depth Technical Guide to 5-Chloro-2H-benzo[b]oxazin-3(4H)-one: Core Properties and Synthetic Strategy
An In-depth Technical Guide to 5-Chloro-2H-benzo[b]oxazin-3(4H)-one: Core Properties and Synthetic Strategy
An In-depth Technical Guide to 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: Core Properties and Synthetic Strategy
Introduction: The Significance of the Benzoxazinone Scaffold
The 2H-benzo[b][1][2]oxazin-3(4H)-one ring system represents a privileged scaffold in medicinal chemistry and drug discovery. This heterocyclic core, characterized by its rigid, planar structure, is a key pharmacophore in a multitude of biologically active molecules.[1][3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The inherent stability and synthetic accessibility of the benzoxazinone core make it an attractive starting point for the development of novel therapeutic agents. This guide provides a detailed examination of a specific analogue, 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, focusing on its fundamental physicochemical properties, a robust synthetic pathway, and methods for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Section 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's basic properties is the foundation of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Nomenclature and Structure
The structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with a chlorine atom substituted at the C5 position of the bicyclic system.
Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of the title compound. These parameters are critical for predicting its behavior in various experimental settings, including solubility, membrane permeability, and formulation.
| Property | Value | Source |
| Molecular Weight | 183.59 g/mol | [4] |
| Boiling Point | 360.6 ± 42.0 °C (Predicted) | [4] |
| Density | 1.393 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Solid (Expected) | Analogues |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. | General chemical principles |
| pKa | Not experimentally determined. The N-H proton is weakly acidic. | General chemical principles |
Section 2: Synthesis and Mechanistic Rationale
The construction of the 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is most effectively achieved through a two-step process starting from commercially available precursors. The chosen synthetic route is reliable and scalable, making it suitable for laboratory-scale synthesis and potential industrial applications.
Overall Synthetic Scheme
The synthesis involves the initial preparation of the key intermediate, 2-amino-4-chlorophenol, followed by a cyclization reaction with chloroacetyl chloride.
Caption: Synthetic route to 5-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Step-by-Step Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Part A: Synthesis of 2-Amino-4-chlorophenol
The precursor, 2-amino-4-chlorophenol, can be synthesized by the reduction of 4-chloro-2-nitrophenol.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitrophenol (1 equivalent).
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Reduction: Add a suitable solvent such as ethanol or acetic acid. For reduction, either iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl), or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C) can be employed.
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Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the catalyst or iron salts. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 2-amino-4-chlorophenol.
Part B: Synthesis of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
This step involves the cyclization of 2-amino-4-chlorophenol with chloroacetyl chloride.
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Reaction Setup: To a solution of 2-amino-4-chlorophenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask, add a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).
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Acylation and Cyclization: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension. The rationale for slow addition at low temperature is to control the exothermic reaction between the acyl chloride and the aminophenol.
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Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The reaction is typically complete within several hours. Monitor the reaction by TLC.
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Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Section 3: Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines the expected analytical and spectroscopic data.
Chromatographic and Physical Analysis
| Analysis Method | Expected Results |
| Thin Layer Chromatography (TLC) | A single spot with a specific Rf value in a defined solvent system (e.g., Ethyl Acetate/Hexane). |
| Melting Point (m.p.) | A sharp melting point is indicative of high purity. While not experimentally determined for the 5-chloro isomer, the related 6-chloro isomer is a colorless solid. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating the purity of the compound. |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. These predictions are based on the known structure and data from analogous compounds.
| Technique | Expected Characteristic Signals |
| ¹H NMR | - A singlet for the -CH₂- protons of the oxazinone ring (approx. δ 4.6-4.8 ppm).- Aromatic protons on the chlorinated benzene ring, exhibiting characteristic splitting patterns (approx. δ 6.8-7.2 ppm).- A broad singlet for the N-H proton (concentration-dependent, approx. δ 10.0-11.0 ppm). |
| ¹³C NMR | - A signal for the carbonyl carbon (-C=O) (approx. δ 165-170 ppm).- A signal for the methylene carbon (-CH₂-) (approx. δ 65-70 ppm).- Signals for the aromatic carbons, with chemical shifts influenced by the chlorine, oxygen, and nitrogen substituents. |
| Infrared (IR) | - A sharp absorption band for the amide carbonyl (C=O) stretch (approx. 1680-1700 cm⁻¹).- A broad absorption for the N-H stretch (approx. 3100-3300 cm⁻¹).- C-O and C-N stretching bands in the fingerprint region. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight (183.59).- A characteristic isotopic pattern for the [M+2]⁺ peak due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the [M]⁺ peak). |
Analytical Workflow
The following diagram illustrates a standard workflow for the characterization and purity assessment of the synthesized compound.
Caption: Workflow for analytical characterization.
Section 4: Biological Significance and Future Outlook
The broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has attracted significant attention for its diverse biological activities. Studies have shown that compounds containing this scaffold can act as inhibitors of various enzymes and receptors, leading to potential therapeutic applications in oncology, infectious diseases, and neurology.[1][3]
The introduction of a chlorine atom at the 5-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles. While the specific biological targets of 5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one have not been extensively reported, its structural similarity to other active benzoxazinones suggests it is a promising candidate for screening in various biological assays.
Future research should focus on the comprehensive biological evaluation of this compound and its derivatives. Elucidating its mechanism of action and identifying specific cellular targets will be crucial for its development as a potential therapeutic agent.
Conclusion
5-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a valuable heterocyclic compound with significant potential in drug discovery. This guide has provided a detailed overview of its fundamental properties, a reliable and well-rationalized synthetic protocol, and a comprehensive plan for its analytical characterization. The information presented herein serves as a solid foundation for researchers and scientists to synthesize, characterize, and explore the biological potential of this promising molecular scaffold.
References
Sources
- 1. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | C12H14ClN3O | CID 104607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole (FDB021262) - FooDB [foodb.ca]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-CHLORO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [m.chemsrc.com]
